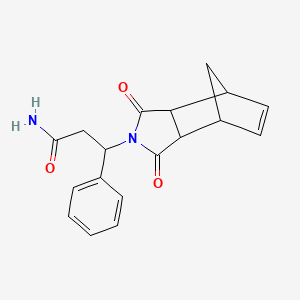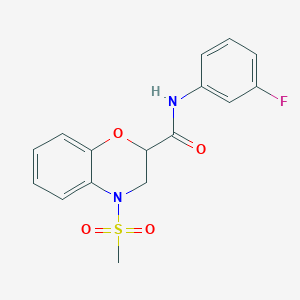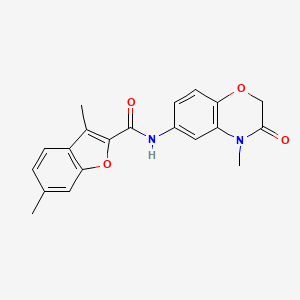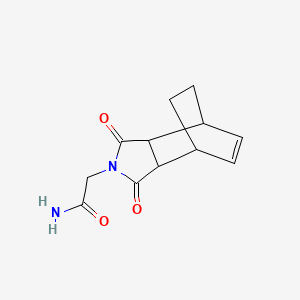
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide
Übersicht
Beschreibung
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13174244 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
A study by Asadollahi et al. (2019) focused on the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, including the chemical . These derivatives were synthesized for their antiepileptic activity, evaluated through molecular docking to understand their interaction with the gamma-aminobutyric acid (GABA)A receptor. This research highlighted the potential of these compounds in antiepileptic drug development, with specific derivatives showing significant latency times in seizure threshold tests, indicating good antiepileptic activity (Asadollahi et al., 2019).
Material Science Application
Hsiao et al. (1999) investigated novel aromatic polyamides with polyalicyclic cardo groups, demonstrating the application of similar chemical structures in material science. Their research involved the synthesis of high molecular weight polyamides, which were soluble in polar aprotic solvents and could be used to create transparent, flexible, and tough films, indicating potential applications in advanced material manufacturing (Hsiao et al., 1999).
Chemoselective Reactions
Research by Hajji et al. (2002) delved into the chemoselective reactions of similar compounds, demonstrating the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This study sheds light on the chemical reactivity and potential for creating specific chiral molecules, which are valuable in the development of pharmaceuticals and agrochemicals (Hajji et al., 2002).
Pharmacological Research
Sadek et al. (2016) explored the anticonvulsant effects of isomeric nonimidazole histamine H3 receptor antagonists. Their research includes derivatives of the chemical structure , highlighting the ongoing search for new antiepileptic drugs (AEDs) and the potential for these compounds to contribute to this field (Sadek et al., 2016).
Eigenschaften
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-14(21)9-13(10-4-2-1-3-5-10)20-17(22)15-11-6-7-12(8-11)16(15)18(20)23/h1-7,11-13,15-16H,8-9H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDULYCHYVCHDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C(CC(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(2-methoxyethyl)-N-(6-methyl-2-pyridinyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4507436.png)


![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4507449.png)

![isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4507463.png)
![1-(2,6-dichlorophenyl)-N-[2-(1-methyl-4-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4507468.png)
![N-cyclohexyl-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507472.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507494.png)

![methyl [3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507520.png)
![1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4507528.png)
![2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine](/img/structure/B4507539.png)
